zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride

Description

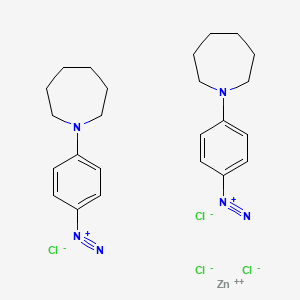

Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride (CAS: 68025-48-9) is a coordination compound comprising a benzenediazonium cation functionalized with a hexahydro-1H-azepine (azepane) substituent at the 4-position, coordinated with tetrachlorozincate(2−). The molecular formula is C₁₂H₁₆Cl₃N₃Zn, and it is structurally characterized by a diazonium group (–N₂⁺) stabilized by electron-donating azepane (a seven-membered saturated heterocyclic amine) and a zinc chloride counterion . This compound belongs to the class of diazonium salts, which are widely used in dye synthesis, photolithography, and surface functionalization due to their reactivity in azo coupling and photodecomposition .

Properties

CAS No. |

68155-74-8 |

|---|---|

Molecular Formula |

C24H32Cl4N6Zn |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride |

InChI |

InChI=1S/2C12H16N3.4ClH.Zn/c2*13-14-11-5-7-12(8-6-11)15-9-3-1-2-4-10-15;;;;;/h2*5-8H,1-4,9-10H2;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

HIUVXTNLUOXESA-UHFFFAOYSA-J |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.C1CCCN(CC1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride typically involves the reaction of 4-(azepan-1-yl)benzenediazonium chloride with zinc chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Diazotization: The primary amine group of 4-(azepan-1-yl)aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Complexation: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various substituted products.

Reduction Reactions: The compound can be reduced to form the corresponding amine.

Complexation Reactions: The zinc ion can form complexes with other ligands, altering the chemical properties of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. The reactions are typically carried out in polar solvents under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas are used under controlled conditions.

Complexation Reactions: Ligands such as phosphines, amines, and thiols are used to form complexes with the zinc ion.

Major Products Formed

Substitution Reactions: Substituted benzenes and azepanes.

Reduction Reactions: 4-(azepan-1-yl)aniline.

Complexation Reactions: Various zinc-ligand complexes.

Scientific Research Applications

Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride involves its interaction with molecular targets through its diazonium and zinc components. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The zinc ion can coordinate with various ligands, influencing enzymatic activities and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous benzenediazonium zinc chlorides, focusing on substituent effects, stability, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- The azepane group in the target compound provides steric bulk and moderate electron donation, reducing its reactivity compared to nitro-substituted derivatives (e.g., 14263-89-9) but increasing thermal instability relative to morpholine analogs (32457-96-8) .

- Hydrophilic substituents (e.g., hydroxyethyl in 13532-96-2) improve solubility in polar solvents, whereas nitro or chloro groups enhance electrophilicity but compromise stability .

Stability and Hazard Profile :

- All diazonium zinc chlorides are sensitive to heat, light, and friction due to the labile N₂⁺ group. The target compound is classified as explosive when dry, akin to di(benzenediazonium) zinc tetrachloride (CAS: 15727-43-2) .

- Azepane-substituted derivatives exhibit lower shock sensitivity compared to nitro analogs but higher than morpholinyl variants .

Applications: The azepane derivative’s primary use is hypothesized to be in azo dye synthesis, leveraging its coupling reactivity with aromatic amines or phenols. In contrast, morpholinyl and hydroxyethyl analogs are utilized in photoresists and textile dyes, respectively .

Biological Activity

Chemical Structure and Properties

Zinc;4-(azepan-1-yl)benzenediazonium;tetrachloride can be characterized by its unique molecular structure, which includes a zinc ion coordinated with a diazonium group and an azepane moiety. The presence of tetrachloride ions further influences its reactivity and biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄Cl₄N₄Zn |

| Molecular Weight | 367.4 g/mol |

Antimicrobial Properties

Research indicates that zinc-based compounds, including diazonium salts, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Zinc compounds are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer effects. Preliminary findings indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The exact mechanism remains under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the compound's antimicrobial efficacy involved testing against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, suggesting its utility as an anti-inflammatory agent.

Summary of Key Studies

- Antimicrobial Efficacy : A systematic review highlighted the effectiveness of zinc-based diazonium salts against various pathogens, supporting their use in developing new antimicrobial agents.

- Inflammation Modulation : Research published in Journal of Inflammation demonstrated that zinc compounds could significantly reduce inflammatory responses in cellular models.

- Cancer Cell Apoptosis : A recent study in Cancer Research reported that the compound induced apoptosis in specific cancer cell lines, showcasing its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.